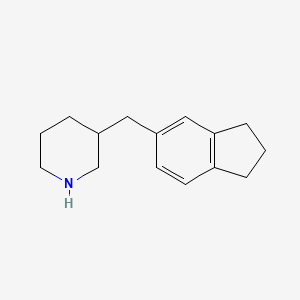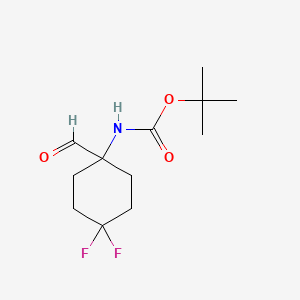![molecular formula C6H9ClF3N3 B15318469 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride is a chemical compound that features a trifluoromethyl group and a diazirine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride typically involves the introduction of a trifluoromethyl group into a diazirine ring structure. One common method involves the reaction of a suitable pyrrolidine derivative with trifluoromethyl diazirine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive crosslinker in the study of molecular interactions.
Biology: Employed in photoaffinity labeling to investigate protein-ligand interactions.
Medicine: Potential use in the development of novel pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and polymers with enhanced properties
Mecanismo De Acción
The mechanism of action of 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can then form covalent bonds with nearby molecules. This property makes it an effective tool for studying molecular interactions and identifying binding sites on proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride
- 2-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride
Uniqueness
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride is unique due to its combination of a trifluoromethyl group and a diazirine ring, which imparts distinct photoreactive properties. This makes it particularly valuable in applications requiring precise molecular labeling and crosslinking .
Propiedades
Fórmula molecular |
C6H9ClF3N3 |
|---|---|
Peso molecular |
215.60 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-2-1-3-10-4;/h4,10H,1-3H2;1H |
Clave InChI |
QQDDQBXANCCNEH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2(N=N2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


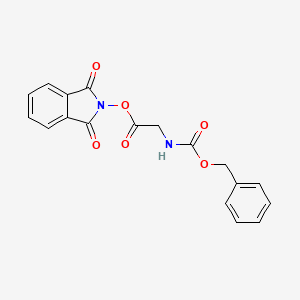
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
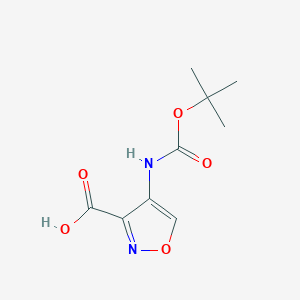
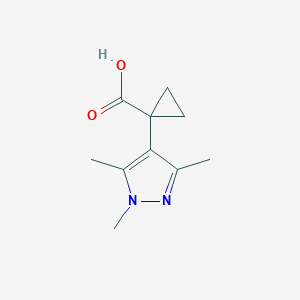
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)
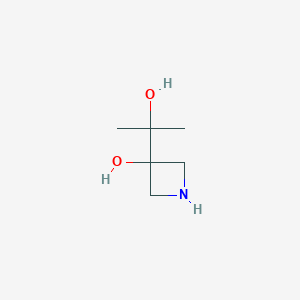
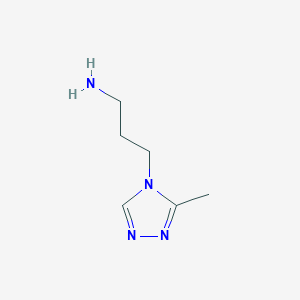
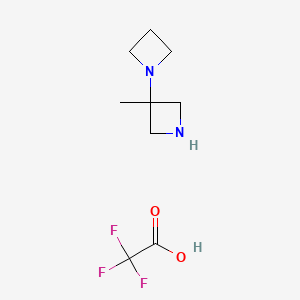
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
